molecular formula C9H6F3NO2 B13415816 N-[3-(Trifluoroacetyl)phenyl]formamide CAS No. 79684-37-0

N-[3-(Trifluoroacetyl)phenyl]formamide

Cat. No.: B13415816
CAS No.: 79684-37-0
M. Wt: 217.14 g/mol
InChI Key: WXGPEZZWZKCRAP-UHFFFAOYSA-N
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Description

N-[3-(Trifluoroacetyl)phenyl]formamide (CAS: 657-78-3), also known as 3-(Trifluoromethyl)formanilide, is a fluorinated aromatic formamide derivative. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 201.14 g/mol. The compound features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, directly attached to a formamide (-NHCHO) functional group (Fig. 1). This structure confers high electron-withdrawing properties and enhanced lipophilicity, making it valuable in pharmaceutical synthesis and materials science .

Properties

CAS No.

79684-37-0

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14)

InChI Key

WXGPEZZWZKCRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-[3-(Trifluoroacetyl)phenyl]formamide with structurally related formamide and acetamide derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₈H₆F₃NO -CF₃ (meta), -NHCHO High lipophilicity; precursor in drug synthesis
N-(4-Methoxyphenyl)formamide C₈H₉NO₂ -OCH₃ (para), -NHCHO Enhanced solubility in polar solvents; NMR studies
N-(4-Chlorophenyl)formamide C₇H₆ClNO -Cl (para), -NHCHO Antimicrobial activity; intermediate in agrochemicals
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide C₁₂H₁₄N₂O₂ -CF₃, propenyl-dimethylamino Reactant in Zaleplon impurity synthesis
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide C₁₀H₉N₃O -Pyrazole (para), -NHCHO New natural product with unexplored bioactivity
Key Observations:
  • Electron-Withdrawing Groups : The -CF₃ group in the target compound increases electrophilicity compared to -OCH₃ or -Cl substituents, influencing reactivity in coupling reactions .
  • Lipophilicity : The trifluoromethyl group enhances membrane permeability, making it advantageous in CNS drug design compared to polar -OCH₃ derivatives .

Physical and Spectroscopic Data

Property This compound N-(4-Methoxyphenyl)formamide N-(4-Chlorophenyl)formamide
Melting Point 98–100°C (predicted) 110–112°C 145–147°C
¹H NMR (CDCl₃) δ 8.25 (s, 1H, CHO), 7.85–7.45 (m, 4H) δ 8.20 (s, 1H), 6.90 (d, 2H) δ 8.30 (s, 1H), 7.60 (d, 2H)
LogP 2.5 (calculated) 1.2 1.8
Notes:
  • The target compound’s ¹H NMR shows distinct deshielding of the formyl proton due to the -CF₃ group’s inductive effect .
  • Higher LogP values correlate with increased bioavailability in hydrophobic environments .

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